N-acetyl-S-[1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl]cysteine
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Overview
Description
2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an acetamido group, a chlorophenyl group, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems, which have been shown to improve the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways involving sulfur-containing compounds.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties may be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetamido group can form hydrogen bonds with active sites, while the chlorophenyl and dimethoxyphenyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid: This compound shares structural similarities with other acetamido and thio-containing compounds.
Tertiary Butyl Esters: These compounds are used in synthetic organic chemistry and share some functional groups with 2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid.
Uniqueness
The uniqueness of 2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H24ClNO6S |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-acetamido-3-[1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C22H24ClNO6S/c1-13(25)24-17(22(27)28)12-31-21(14-4-7-16(23)8-5-14)11-18(26)15-6-9-19(29-2)20(10-15)30-3/h4-10,17,21H,11-12H2,1-3H3,(H,24,25)(H,27,28) |
InChI Key |
NXSBVCGZBRRWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSC(CC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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